8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as samarium diiodide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a scaffold for developing new drugs, particularly those targeting the central nervous system . Its unique structure allows for the exploration of various biological pathways and mechanisms, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various physiological effects, depending on the target receptor and the biological pathway involved .
Comparison with Similar Compounds
8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is unique due to its specific functional groups and bicyclic structure. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar core structure but differ in their functional groups and biological activities. The presence of the 4-bromobenzenesulfonyl and methoxy groups in this compound distinguishes it from other related compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
8-(4-bromophenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c1-19-13-8-11-4-5-12(9-13)16(11)20(17,18)14-6-2-10(15)3-7-14/h2-3,6-7,11-13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWQJSKMQAWUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.